molecular formula C15H14ClN3O2 B11408799 5-(2-chlorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(2-chlorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11408799
M. Wt: 303.74 g/mol
InChI Key: RQGCENHTWQDIEY-UHFFFAOYSA-N
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Description

5-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a 2-chlorophenyl group and three methyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate intermediates under specific conditions.

    Introduction of the 2-chlorophenyl group: This step often involves a substitution reaction where a suitable chlorophenyl derivative is introduced to the core structure.

    Methylation: The addition of methyl groups can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

5-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom under suitable conditions.

    Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, depending on the reaction conditions and the nature of the reactants.

Scientific Research Applications

5-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA synthesis or repair, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds to 5-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE include other pyrrolopyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their chemical and biological properties due to variations in their substituents. Some examples include:

    5-Phenyl-1,3,6-trimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione: Similar core structure with a phenyl group instead of a chlorophenyl group.

    5-(4-Chlorophenyl)-1,3,6-trimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione: Similar core structure with a 4-chlorophenyl group instead of a 2-chlorophenyl group.

The uniqueness of 5-(2-CHLOROPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogues.

Properties

Molecular Formula

C15H14ClN3O2

Molecular Weight

303.74 g/mol

IUPAC Name

5-(2-chlorophenyl)-1,3,6-trimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H14ClN3O2/c1-17-8-11-12(14(20)19(3)15(21)18(11)2)13(17)9-6-4-5-7-10(9)16/h4-8H,1-3H3

InChI Key

RQGCENHTWQDIEY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=C1C3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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